molecular formula C10H15O4PS B133075 Fenthion oxon CAS No. 6552-12-1

Fenthion oxon

Cat. No.: B133075
CAS No.: 6552-12-1
M. Wt: 262.26 g/mol
InChI Key: ZNRZGJAHNMGWQN-UHFFFAOYSA-N
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Description

Fenthion oxon is a metabolite of the organophosphorus insecticide fenthion. It is known for its potent insecticidal properties and is used in agriculture to control a wide range of pests. This compound is particularly effective due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.

Mechanism of Action

Target of Action

Fenthion oxon, also known as Fenthoxon, is an organothiophosphate insecticide . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

This compound acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms that can ultimately lead to the death of the pest organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

It is known that this compound is a metabolite of fenthion, which is metabolized in the body to produce this compound .

Result of Action

The inhibition of cholinesterase by this compound leads to an overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including tremors, convulsions, and in severe cases, death . These effects make this compound effective as an insecticide, acaricide, and avicide .

Biochemical Analysis

Biochemical Properties

Fenthion Oxon interacts with various enzymes and proteins in biochemical reactions. Its primary mode of action is through the inhibition of cholinesterase . This interaction disrupts the normal functioning of the nervous system in insects, leading to their death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause DNA damage, leading to cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzyme cholinesterase . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can have marked effects on the growth and photosynthesis of marine microalgae . The parent pesticide toxicant was found not toxic to the tested algal species up to 1.00 mg L−1, while higher treatment concentrations not only affected algal densities and significantly decreased specific growth rate values but also decreased the contents of photosynthetic pigments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can lead to toxic or adverse effects . The specific threshold effects observed in these studies are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenthion oxon can be synthesized through the oxidation of fenthion. This process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the compound. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Fenthion oxon undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to this compound sulfoxide and this compound sulfone.

    Reduction: Reduction reactions can revert this compound back to fenthion.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as thiols and amines.

Major Products Formed:

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: Fenthion.

    Substitution: Various organophosphorus derivatives.

Scientific Research Applications

Fenthion oxon has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organophosphorus compounds.

    Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.

    Medicine: Investigated for its potential as a model compound in the study of organophosphate poisoning and antidote development.

    Industry: Utilized in the formulation of insecticides and acaricides for agricultural use.

Comparison with Similar Compounds

    Fenthion: The parent compound, less potent than fenthion oxon.

    Fenthion sulfoxide: An oxidation product of fenthion, with similar but less potent insecticidal properties.

    Fenthion sulfone: Another oxidation product, also less potent than this compound.

Uniqueness: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Compared to its parent compound and other metabolites, this compound exhibits stronger insecticidal activity, making it a valuable compound in pest control.

Properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZGJAHNMGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041974
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-12-1
Record name Fenoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?

A1: this compound, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].

Q2: Are there analytical methods available to detect and quantify this compound and its related metabolites in complex matrices like food products?

A2: Yes, several analytical techniques have been developed to accurately measure this compound and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: this compound, this compound Sulfoxide, this compound Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].

Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?

A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not this compound, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.

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